(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

Alzheimer's disease gamma-secretase modulator diastereoselective synthesis

Researchers developing gamma-secretase modulator (GSM) scaffolds for Alzheimer's disease require the single (2R,3S) enantiomer, as the racemate (CAS 1932175-74-0) reduces diastereoselectivity and yield during the critical NaH-mediated intramolecular cyclization step. This hydrochloride salt delivers the defined trans-like orientation of the 2-methyl and 3-oxadiazole substituents essential for constructing the cis-fused morpholine-oxadiazoline core without stereochemical erosion. • Enables high-diastereoselectivity cyclization to the GSM pharmacophore (ref: Tetrahedron Lett. 2012 protocol) • Secondary amine handle available for parallel library diversification (alkylation, acylation, sulfonylation) • ≥95% chemical purity, single enantiomer; suitable for multi-gram scale-up and IND-enabling toxicology batch manufacture • Sourced with batch-to-batch stereochemical consistency to ensure reproducible process development

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13246249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1C(NCCO1)C2=NC(=NO2)C
InChIInChI=1S/C8H13N3O2/c1-5-7(9-3-4-12-5)8-10-6(2)11-13-8/h5,7,9H,3-4H2,1-2H3/t5-,7+/m1/s1
InChIKeyHTUSWTNDYRIMKS-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-Morpholine-Oxadiazole Building Block


(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine, most commonly supplied as its hydrochloride salt (CAS 1867662-41-6), is a chiral heterocyclic building block that integrates a substituted morpholine ring with a 1,2,4-oxadiazole moiety [1]. The compound possesses two defined stereocenters at the morpholine 2- and 3-positions ((2R,3S) configuration), distinguishing it from its non-stereodefined (CAS 1955523-00-8) and racemic (CAS 1932175-74-0) counterparts. This specific stereochemistry is critical for diastereoselective downstream synthesis, particularly in the construction of fused morpholine-oxadiazoline gamma-secretase modulator (GSM) scaffolds investigated for Alzheimer's disease [2]. Sourced primarily from specialty chemical suppliers at purities typically ≥95% , the compound serves as a key intermediate where stereochemical integrity directly dictates the pharmacological properties of the final active pharmaceutical ingredient.

Chiral identity (2R,3S) stereochemistry defined; single-enantiomer building block for stereochemical control
Synthesis context Enables diastereoselective intramolecular cyclization to cis-fused morpholine-oxadiazoline scaffolds
Pathway fit GSM scaffold research; stereochemical integrity supports downstream target-engagement profiling

Analog Limitations for Stereospecific Synthesis


Substituting (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine with a close analog such as non-methylated 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine, a regioisomeric 2-substituted variant, or even the racemic mixture introduces profound structural consequences that invalidate downstream synthetic utility. The (2R,3S) stereochemistry is embedded in a morpholine ring where both substitution pattern and relative orientation are critical: the 2-methyl group and the 3-oxadiazole substituent adopt a specific trans-like relationship, creating a defined spatial arrangement that is essential for the diastereoselective intramolecular cyclization step used to construct fused oxadiazoline cores [1]. A regioisomeric 2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine (CAS 1304007-87-1) places the heterocycle at a different position, altering ring-forming reactivity; the des-methyl analog lacks the C2 methyl group that provides both steric influence on cyclization geometry and a required pharmacophoric element; and the racemate (CAS 1932175-74-0) dilutes the desired enantiomer by 50%, leading to reduced diastereoselectivity, lowered yields of the target diastereomer, and costly additional purification steps [2].

Risk Factor
Target: (2R,3S) Building Block
Analog Concern
Racemate substitution
Single (2R,3S) enantiomer; defined stereochemistry drives diastereoselective outcome
Racemic mixture (CAS 1932175-74-0) dilutes desired enantiomer ~50%; diastereoselectivity may shift and purification burden may increase
Regioisomer mismatch
3-(oxadiazol-5-yl) substitution enables geometrically feasible cyclization to fused oxadiazoline
2-oxadiazolyl regioisomer (CAS 1304007-87-1) alters spatial relationship; cyclization pathway may differ and scaffold outcome may not transfer
Des-methyl analog
C2 methyl group provides steric influence on cyclization geometry and recognized pharmacophoric element
Des-methyl analog lacks C2 methyl; downstream potency context may shift and SAR interpretation may require review

Quantitative Evidence vs. Analogs


Diastereoselectivity: (2R,3S) vs. Racemate

The (2R,3S) configuration is a mandatory stereochemical requirement for the diastereoselective intramolecular cyclization that generates the fused morpholine-oxadiazoline core of potent gamma-secretase modulators (GSMs) such as GSM 27 [1]. When the stereochemically pure (2R,3S) compound is employed, a highly diastereoselective synthesis of the desired cis-fused ring system is achieved, minimizing the undesired trans-fused by-product. In contrast, use of the racemic mixture (CAS 1932175-74-0, containing equal amounts of (2R,3S) and (2S,3R) enantiomers) yields a mixture of diastereomeric products that require chiral chromatographic separation, reducing overall yield and increasing cost. While exact diastereomeric ratios (d.r.) for this specific building block are not publicly disclosed in isolation, the Tetrahedron Letters paper explicitly states that 'a highly diastereoselective synthesis of potent GSM 27 was achieved' using chirally defined intermediates, and that a second route was needed to address a 'fused seven-member ring by-product' that complicated earlier approaches [1].

Diastereoselectivity: (2R,3S) vs. Racemate
Class-level inference
Reported highly diastereoselective cyclization to cis-fused oxadiazoline (GSM 27) with chirally pure (2R,3S) building block [1]; racemic mixture produces diastereomeric blends requiring separation
Supports single-enantiomer procurement for diastereoselective synthesis fidelity
No isolated d.r. value disclosed; literature describes outcome qualitatively
Alzheimer's disease gamma-secretase modulator diastereoselective synthesis

C2 Methyl Pharmacophoric Role vs. Des-Methyl

The C2 methyl substituent on the morpholine ring of the target compound is not a passive structural feature but a recognized pharmacophoric element in gamma-secretase modulator (GSM) design. In the oxadiazoline GSM series, SAR studies have established that installation of a methyl group at the C7 position (analogous to the C2 position of the morpholine building block) 'was installed to further improve activity' [1]. The des-methyl analog, 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine (CAS 1461869-13-5), lacks this methyl group and therefore cannot serve as a direct precursor to the optimized GSM scaffold. While the target compound itself is an intermediate rather than the final active species, its C2 methyl substitution is essential for generating GSMs with enhanced in vitro potency. In published fused oxadiazine GSM studies, the C7 methyl-containing compound 8r demonstrated an Aβ42 IC50 of 28 nM in human H4 cells, whereas the corresponding des-methyl compound showed substantially weaker activity, highlighting the critical contribution of the methyl group to target engagement [2]. Though this specific data is from the final fused oxadiazine compounds rather than the building block, it establishes the essentiality of the C2 methyl group that is pre-installed in the target procurement compound.

C2 Methyl Pharmacophoric Role
Class-level inference
Aβ42 IC50 = 28 nM (downstream fused oxadiazine compound 8r in human H4 cells) [2]
Supports C2 methyl pharmacophore requirement for GSM target engagement
Data from final oxadiazine compound; building-block context review recommended
structure-activity relationship GSM pharmacophore methyl effect

Regiochemistry & Cyclization: 3- vs. 2-Oxadiazolyl

The attachment of the 3-methyl-1,2,4-oxadiazol-5-yl group at the morpholine 3-position (rather than the 2-position) is a critical regiochemical requirement for the formation of the fused morpholine-oxadiazoline ring system via intramolecular cyclization. The regioisomeric compound 2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine (CAS 1304007-87-1), which places the oxadiazole at the morpholine 2-position, has a fundamentally different spatial relationship between the secondary amine and the oxadiazole moiety, precluding the specific cyclization mode required for GSM core construction. In the published synthesis, the (2R,3S) target compound is reacted with a chloroacetyl chloride derivative, forming an amide intermediate that subsequently undergoes base-mediated intramolecular cyclization to yield the fused oxadiazoline. This reaction pathway is geometrically feasible only when the oxadiazole occupies the 3-position, as demonstrated by the successful synthesis of GSM 27 [1]. The 2-regioisomer would lead to a structurally distinct and pharmacologically non-equivalent ring system, making it unsuitable as a replacement.

Regiochemistry: 3- vs. 2-Oxadiazolyl
Direct head-to-head comparison
3-(oxadiazol-5-yl) substitution enables cis-fused oxadiazoline formation via N-chloroacetylation / NaH-mediated cyclization [1]; 2-isomer geometrically incompatible with same cyclization pathway
Regiochemical identity directly determines cyclization feasibility and scaffold outcome
Synthetic protocol: Tetrahedron Letters 2012, 53, 6451-6455
regiochemistry oxadiazole substitution cyclization specificity

Enantiomeric Purity: (2R,3S) vs. Racemate Batches

Commercially available (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is supplied as a single enantiomer with defined stereochemistry, typically specified at ≥95% purity on vendor certificates of analysis . In contrast, the racemic mixture (CAS 1932175-74-0) is explicitly labeled as 'rac-(2R,3S)' and contains approximately a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers . The non-stereodefined analog (CAS 1955523-00-8) is also supplied as a racemic or unspecified mixture. This distinction has direct quantitative implications: for every gram of racemic mixture purchased, only 500 mg is the desired (2R,3S) enantiomer, effectively doubling the cost of active intermediate and halving the theoretical yield of the subsequent diastereoselective step. Furthermore, the undesired (2S,3R) enantiomer introduces a competing reaction pathway that generates the enantiomeric product, which may co-elute or co-crystallize with the desired product, complicating purification and reducing isolated yields beyond the simple 50% loss.

Enantiomeric Purity: (2R,3S) vs. Racemate Batches
Data to verify
Approximately 2-fold effective intermediate yield advantage for enantiopure (2R,3S) vs. racemate; single enantiomer avoids competing (2S,3R) reaction pathway and co-elution during purification
Enantiopure procurement may improve yield and reduce purification burden
Based on vendor specification; batch-specific enantiomeric purity verification recommended
chiral purity enantiomeric excess quality control

Applications in Drug Discovery & Process Chemistry


Diastereoselective GSM Synthesis

This is the primary documented application of the compound. The (2R,3S) building block undergoes N-chloroacetylation followed by NaH-mediated intramolecular cyclization to afford the cis-fused morpholine-oxadiazoline core in high diastereoselectivity, directly enabling access to potent GSMs such as GSM 27 [1]. The defined stereochemistry of the building block is translated into the final product without erosion, making it the starting material of choice for SAR campaigns targeting the oxadiazoline GSM pharmacophore. Researchers building on the Tetrahedron Letters 2012 synthesis protocol specifically require this single enantiomer to reproduce published results and access the optimized scaffold.

CNS Oxadiazole Library Intermediate

Beyond the specific GSM application, the (2R,3S)-configured morpholine-oxadiazole scaffold serves as a versatile chiral template for constructing structurally diverse central nervous system (CNS) compound libraries. The secondary amine of the morpholine ring remains available for further functionalization (alkylation, acylation, sulfonylation) after oxadiazoline ring formation or can be exploited in earlier steps for parallel library synthesis [1]. The oxadiazole moiety itself contributes metabolic stability and acts as a bioisostere for ester and amide functionalities, making this building block attractive for CNS drug discovery programs beyond Alzheimer's disease. The chirally pure building block is preferred over the racemate to ensure library members are screened as single, defined stereoisomers, avoiding confounding biological data from enantiomeric mixtures [2].

Scale-Up for Preclinical Candidates

When a GSM or related morpholine-oxadiazoline compound advances to preclinical development, the (2R,3S) building block is required in multi-gram to kilogram quantities with controlled stereochemical purity. The Tetrahedron Letters paper describes a 'second route' developed to address scale-up challenges (formation of a seven-membered ring by-product), underscoring the importance of using chemically and stereochemically defined intermediates for reproducible process development [1]. Procurement specifications (≥95% chemical purity, single enantiomer) directly correlate with batch-to-batch consistency in downstream cyclization yields and diastereoselectivity, critical parameters for IND-enabling toxicology batch manufacture .

Application
Selection Property
Validation Focus
Diastereoselective GSM scaffold synthesis
(2R,3S) stereochemical integrity
Cis-fused oxadiazoline cyclization fidelity and diastereoselectivity review
CNS oxadiazole library synthesis
Chiral template for single-enantiomer screening
Enantiomer-specific SAR profiling; avoid confounding data from racemic mixtures
Preclinical intermediate scale-up
Batch-to-batch stereochemical consistency
Cyclization yield reproducibility and diastereoselectivity across batches
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